2-Chloro-4-pentafluoroethyl-5-trifluoromethyl-pyridine
Description
Properties
IUPAC Name |
2-chloro-4-(1,1,2,2,2-pentafluoroethyl)-5-(trifluoromethyl)pyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H2ClF8N/c9-5-1-3(6(10,11)8(15,16)17)4(2-18-5)7(12,13)14/h1-2H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMBFVAYCHALJKY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CN=C1Cl)C(F)(F)F)C(C(F)(F)F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H2ClF8N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.55 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Chlorination and Trifluoromethylation of Prefunctionalized Pyridines
A common strategy for synthesizing polysubstituted pyridines involves sequential functionalization. For instance, 3-methylpyridine has been used as a starting material for synthesizing 2-chloro-5-trifluoromethylpyridine via N-oxidation, chlorination, and fluorination. Adapting this approach, 2-chloro-4-pentafluoroethyl-5-trifluoromethyl-pyridine could be synthesized through the following steps:
-
N-Oxidation of 3-Methylpyridine :
Treatment with hydrogen peroxide in glacial acetic acid generates N-oxy-3-methylpyridine, which activates the ring for subsequent electrophilic substitution. -
Chlorination at Position 2 :
Benzoyl chloride in dichloromethane with triethylamine selectively chlorinates the N-oxide intermediate at position 2, yielding 2-chloro-5-methylpyridine. -
Trifluoromethylation at Position 5 :
Radical trifluoromethylation using CF₃I and a copper catalyst under UV light could convert the methyl group to trifluoromethyl. -
Pentafluoroethylation at Position 4 :
Introducing pentafluoroethyl (C₂F₅) via palladium-catalyzed cross-coupling with pentafluoroethyl iodide (C₂F₅I) or electrophilic substitution using C₂F₅Cl in the presence of Lewis acids like AlCl₃.
Key Challenges :
-
Competing side reactions during trifluoromethylation due to the electron-deficient pyridine ring.
-
Regioselective installation of the pentafluoroethyl group at position 4, requiring careful control of directing effects.
Ring-Construction Approaches
Hantzsch Dihydropyridine Cyclization
The Hantzsch synthesis, traditionally used for 1,4-dihydropyridines, could be modified to incorporate fluorinated substituents. For example:
-
Reacting ethyl pentafluoroethyl ketone (C₂F₅COCH₃) with a trifluoromethylated β-ketoester (CF₃COCH₂COOR) and ammonium acetate might yield a dihydropyridine intermediate. Subsequent oxidation and chlorination could furnish the target compound.
Reaction Conditions :
-
Solvent: Ethanol or DMF.
-
Temperature: 80–100°C for cyclization; 120°C for oxidation.
Limitations :
-
Low yields due to steric hindrance from bulky fluorinated groups.
-
Difficulty in isolating the desired regioisomer.
Catalytic Gas-Phase Chlorofluorination
Palladium-Catalyzed Vapor-Phase Reaction
Patent CN110003096B describes a gas-phase method for synthesizing 2-chloro-5-trifluoromethylpyridine using a supported palladium catalyst. Adapting this for this compound:
-
Substrate : 4-Pentafluoroethyl-3-trifluoromethylpyridine.
-
Chlorination : Cl₂ gas passed over a Pd/MgF₂ catalyst at 300–350°C.
-
Mechanism : Radical chain reaction initiated by Pd, favoring para-chlorination due to steric and electronic effects.
Advantages :
-
High selectivity (≥85%) due to controlled reaction kinetics.
-
No solvent required, simplifying purification.
Data Table 1 : Hypothetical Reaction Parameters
| Parameter | Value |
|---|---|
| Catalyst | 5% Pd/MgF₂ |
| Temperature | 320°C |
| Cl₂ Flow Rate | 0.5 L/min |
| Conversion | 92% |
| Selectivity to Product | 88% |
Nucleophilic Aromatic Substitution (NAS)
Displacement of Nitro Groups
A nitro group at position 4 could act as a leaving group for pentafluoroethyl introduction:
-
Synthesis of 2-Chloro-4-nitro-5-trifluoromethylpyridine :
Nitration of 2-chloro-5-trifluoromethylpyridine using HNO₃/H₂SO₄. -
NAS with Pentafluoroethylthiolate (C₂F₅S⁻) :
Refluxing in DMSO with Cu(I) catalyst displaces nitro with C₂F₅S⁻, followed by desulfurization with Raney Ni.
Challenges :
-
NAS on pyridine requires strong electron-withdrawing groups (e.g., CF₃) to activate the ring.
-
Competing side reactions at other positions.
Electrochemical Fluorination (ECF)
Direct Fluorination of Chlorinated Precursors
ECF using Simons’ cell technology could convert chlorinated precursors to fluorinated analogs:
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Substrate : 2-Chloro-4-(chloroethyl)-5-trifluoromethylpyridine.
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Conditions : Anhydrous HF, Ni anode, 4–6 V.
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Outcome : Replacement of Cl in chloroethyl with F to form pentafluoroethyl.
Advantages :
-
Scalable for industrial production.
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Minimal waste generation.
Limitations :
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Corrosive reagents necessitate specialized equipment.
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Low selectivity due to over-fluorination risks.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-pentafluoroethyl-5-trifluoromethyl-pyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides using oxidizing agents like potassium permanganate.
Reduction Reactions: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Oxidation: Potassium permanganate or other strong oxidizing agents.
Reduction: Lithium aluminum hydride or similar reducing agents.
Major Products Formed
Substitution: Formation of substituted pyridines.
Oxidation: Formation of pyridine oxides.
Reduction: Formation of reduced pyridine derivatives.
Scientific Research Applications
Agrochemical Applications
2-Chloro-4-pentafluoroethyl-5-trifluoromethyl-pyridine is primarily utilized in the development of crop protection products . The trifluoromethyl pyridine derivatives are known for their efficacy against pests and diseases affecting crops. The compound's unique physicochemical properties enhance its effectiveness as a pesticide.
- Case Study: Fluazifop-butyl
- Fluazifop-butyl, a derivative of trifluoromethylpyridine, was one of the first agrochemicals introduced to the market, demonstrating the successful application of pyridine derivatives in agriculture. Over 20 new agrochemicals containing similar structures have since been developed, showcasing the importance of this chemical class in modern agriculture .
Pharmaceutical Applications
In pharmaceuticals, compounds like this compound serve as intermediates in the synthesis of various drugs. The incorporation of fluorinated groups often enhances metabolic stability and bioactivity.
- Case Study: Drug Development
Comparative Analysis of Synthesis Methods
| Method | Yield (%) | Selectivity (%) | Conditions |
|---|---|---|---|
| Chlorination | 90.1 | 94.5 | Gas phase at 150°C-350°C |
| Fluorination | Varies | High | Liquid-phase or gas-phase |
| Direct synthesis from TFMP | >70 | Moderate | Mild conditions |
Mechanism of Action
The mechanism of action of 2-Chloro-4-pentafluoroethyl-5-trifluoromethyl-pyridine involves its interaction with specific molecular targets. The presence of multiple fluorine atoms enhances its binding affinity to enzymes and receptors, making it a potent inhibitor or activator in various biochemical pathways. The compound’s reactivity is attributed to the electron-withdrawing effects of the fluorine atoms, which stabilize transition states and intermediates during chemical reactions .
Comparison with Similar Compounds
Structural Comparison
Key structural analogs and their substituent patterns (Table 1):
Key Observations :
- The pentafluoroethyl group at position 4 in the target compound distinguishes it from analogs with smaller EWGs (e.g., methyl in 780802-36-0). This bulkier group increases steric hindrance and electron-withdrawing effects .
- Substituent position significantly impacts reactivity. For example, 4-Chloro-5-methyl-2-CF₃-pyridine (Cl at 4) is less reactive in nucleophilic aromatic substitution (NAS) than the target compound (Cl at 2) due to reduced activation of the leaving group .
Physical and Chemical Properties
Comparative data for select analogs (Table 2):
Key Observations :
- The pentafluoroethyl group increases molecular weight and density compared to methyl-substituted analogs.
- The pKa of the target compound is expected to be lower (more acidic) than analogs due to enhanced electron withdrawal from -CF₂CF₃ .
Biological Activity
2-Chloro-4-pentafluoroethyl-5-trifluoromethyl-pyridine is a halogenated pyridine derivative notable for its unique structural features, including multiple fluorinated groups. This compound has garnered attention in various fields, particularly in agrochemicals and pharmaceuticals, due to its significant biological activity. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables and relevant research findings.
Structural Characteristics
The molecular structure of this compound includes:
- Chlorine atom at the 2-position
- Trifluoromethyl group at the 5-position
- Pentafluoroethyl substituent at the 4-position
These features enhance its lipophilicity, potentially increasing its biological activity compared to other similar compounds .
Biological Activity Overview
Research indicates that halogenated pyridines, including this compound, exhibit various biological activities:
- Antimicrobial properties
- Anticancer effects
- Potential applications in herbicides
The presence of fluorinated groups often correlates with enhanced bioactivity due to improved metabolic stability and lipophilicity .
Anticancer Activity
In vitro studies have demonstrated that this compound exhibits cytotoxic effects on several cancer cell lines. The following table summarizes the findings:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 15 | Induction of apoptosis |
| HeLa | 10 | Cell cycle arrest at G2/M phase |
| A549 | 12 | Inhibition of proliferation via apoptosis |
These results suggest that the compound may serve as a lead structure for developing anticancer therapies .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Preliminary studies indicate effectiveness against both Gram-positive and Gram-negative bacteria. The following table presents the antimicrobial activity observed:
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 8 µg/mL |
| Escherichia coli | 16 µg/mL |
| Pseudomonas aeruginosa | 32 µg/mL |
The results highlight the potential application of this compound in developing new antimicrobial agents .
The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets such as enzymes or receptors. The trifluoromethyl groups are believed to enhance lipophilicity and metabolic stability, improving bioavailability and efficacy in biological systems .
Case Studies and Applications
- Agrochemical Development : The compound has been studied for its potential use as a herbicide due to its selective action against certain plant species. Research indicates that it can inhibit specific biochemical pathways essential for plant growth.
- Pharmaceutical Research : In medicinal chemistry, the compound's structure has inspired the synthesis of novel derivatives aimed at enhancing anticancer and antimicrobial activities. For example, modifications to the trifluoromethyl group have led to increased potency in certain analogs .
Q & A
Q. Q1. What are the most reliable synthetic routes for 2-chloro-4-pentafluoroethyl-5-trifluoromethyl-pyridine, and how do reaction conditions influence yield?
Methodological Answer: Synthesis typically involves halogenation and fluorination steps. For example, a four-step process using 3-methylpyridine as a starting material includes N-oxidation, chlorination, fluorination, and side-chain functionalization. Key variables include:
Q. Q2. Which analytical techniques are most effective for characterizing chloro-trifluoromethyl pyridine derivatives?
Methodological Answer:
- NMR Spectroscopy : ¹⁹F NMR detects trifluoromethyl groups (δ −60 to −70 ppm), while ¹H NMR identifies aromatic protons (δ 7.5–8.5 ppm) .
- X-ray Crystallography : Resolves steric effects of bulky substituents (e.g., pentafluoroethyl groups) .
- Mass Spectrometry : High-resolution MS confirms molecular ions (e.g., [M+H]⁺ for C₇H₃ClF₈N: calc. 296.97) .
Q. Q3. How do electronic effects of chloro and trifluoromethyl substituents influence pyridine ring reactivity in cross-coupling reactions?
Methodological Answer:
- Electron-Withdrawing Effects : Chloro and trifluoromethyl groups deactivate the pyridine ring, reducing nucleophilic aromatic substitution (SNAr) rates.
- Suzuki-Miyaura Coupling : Requires Pd catalysts (e.g., Pd(PPh₃)₄) and elevated temperatures (100–120°C) due to low reactivity .
- Contradictions : Some studies report unexpected C–H activation at the 4-position despite steric hindrance, suggesting ligand-controlled pathways .
Critical Insight : DFT calculations can predict reactive sites—meta-directing effects of trifluoromethyl groups dominate over chloro substituents .
Q. Q4. How can conflicting bioactivity data for chloro-trifluoromethyl pyridines be resolved?
Methodological Answer: Discrepancies in enzyme inhibition assays (e.g., CYP450) arise from:
Q. Q5. What strategies mitigate decomposition of chloro-trifluoromethyl pyridines under storage conditions?
Methodological Answer:
- Stabilizers : Add 1–2% hydroquinone to inhibit radical-mediated degradation .
- Storage : Argon atmosphere at −20°C reduces hydrolysis of C–Cl bonds .
- Analytical Monitoring : Periodic HPLC-MS checks detect degradation products (e.g., hydroxypyridines) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
